molecular formula C3H4N2O B175032 Oxazol-4-amine CAS No. 110926-01-7

Oxazol-4-amine

Cat. No.: B175032
CAS No.: 110926-01-7
M. Wt: 84.08 g/mol
InChI Key: NXWFZLSDGBWCMN-UHFFFAOYSA-N
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Description

Oxazol-4-amine is a heterocyclic organic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxazol-4-amine can be synthesized through several methods. One common approach involves the cyclization of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. This reaction typically occurs at room temperature and involves the inversion of stereochemistry . Another method includes the reaction of nitriles with amino alcohols, followed by intramolecular cyclization .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs catalytic systems to enhance efficiency and yield. Magnetic nanocatalysts, for example, have been used to facilitate the preparation of oxazole derivatives . These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet, making the process more eco-friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions: Oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various oxazole derivatives, which can exhibit a range of biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

Oxazol-4-amine has numerous applications in scientific research:

Comparison with Similar Compounds

Oxazol-4-amine can be compared to other similar compounds, such as:

    Oxazole: A parent compound with a similar five-membered ring structure containing oxygen and nitrogen atoms.

    Isoxazole: An isomer of oxazole with the oxygen and nitrogen atoms positioned differently within the ring.

    Thiazole: A heterocyclic compound with a sulfur atom replacing the oxygen atom in the ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

1,3-oxazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2O/c4-3-1-6-2-5-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWFZLSDGBWCMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616619
Record name 1,3-Oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110926-01-7
Record name 1,3-Oxazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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